molecular formula C13H9ClN4O2 B2679850 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 692287-68-6

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2679850
CAS No.: 692287-68-6
M. Wt: 288.69
InChI Key: NHFWRQOQYKRILF-UHFFFAOYSA-N
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Description

This compound is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reaction begins with the attack by the free doublet of the primary amine of phenylhydrazine on the ethylenic quaternary carbon of the ether function in the ethoxyalkylidene 1, releasing an ethanol molecule .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For instance, the IR spectrum shows NH2 stretching frequencies at 3265 and 3396 cm-1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . A second nucleophilic attack on the nitrile function by the secondary amine function of the phenylhydrazine leads to the expected pyrazole compound .


Physical and Chemical Properties Analysis

The melting point of this compound is 249 °C . The 1H NMR spectrum shows various signals corresponding to the different types of protons present in the molecule . The mass spectrum shows a molecular ion peak at m/z 397.02, corresponding to the molecular weight of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives are compounds of interest due to their versatile chemical properties and potential applications in various fields of scientific research. These compounds are synthesized through regioselective processes, highlighting the importance of their structural features in chemical reactions.

One synthesis approach involves the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the compound's utility as a building block in creating more complex molecules with potential biological activities (Drev et al., 2014). This process illustrates the compound's versatility in undergoing transformations to achieve targeted molecular structures.

Biological Applications and Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial and anticancer properties. Novel pyrazole derivatives with modifications on the pyrazolo[1,5-a]pyrimidine framework have shown significant antimicrobial and anticancer activities, indicating the potential of these compounds in medical and pharmaceutical research (Hafez et al., 2016).

Mechanism of Action

Target of Action

The primary target of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . Molecular docking simulations have confirmed that this compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound and its derivatives have shown significant antibacterial and antibiofilm activities . Future research could focus on further exploring these activities and developing new anti-infective agents based on this compound .

Properties

IUPAC Name

7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c14-8-3-1-7(2-4-8)9-6-17-18-11(15)10(13(19)20)5-16-12(9)18/h1-6H,15H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFWRQOQYKRILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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